molecular formula C15H28N2O2 B12107792 Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate

Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate

Katalognummer: B12107792
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: SECHHDPULNMSPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate: is a chemical compound with the molecular formula C15H28N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate typically involves the following steps:

    Formation of the spirocyclic structure: This can be achieved through a cyclization reaction where a linear precursor undergoes intramolecular cyclization.

    Introduction of the tert-butyl group: This step involves the protection of the amino group using tert-butyl chloroformate under basic conditions.

    Final product formation: The final step involves the deprotection of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Medicine:

    Therapeutics: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

  • Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Comparison:

  • Structural Differences: While all these compounds share the spirocyclic core, they differ in the substituents attached to the rings, which can influence their reactivity and applications.
  • Unique Properties: Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific combination of functional groups, making it suitable for a wide range of applications in different fields.

Eigenschaften

Molekularformel

C15H28N2O2

Molekulargewicht

268.39 g/mol

IUPAC-Name

tert-butyl 5-amino-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-9-15(12(16)11-17)7-5-4-6-8-15/h12H,4-11,16H2,1-3H3

InChI-Schlüssel

SECHHDPULNMSPT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2)C(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.